molecular formula C18H18F2N2O2 B4598276 2-FLUORO-N-{4-[(2-FLUOROPHENYL)FORMAMIDO]BUTYL}BENZAMIDE

2-FLUORO-N-{4-[(2-FLUOROPHENYL)FORMAMIDO]BUTYL}BENZAMIDE

Cat. No.: B4598276
M. Wt: 332.3 g/mol
InChI Key: MRURUIMNAVVCPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-FLUORO-N-{4-[(2-FLUOROPHENYL)FORMAMIDO]BUTYL}BENZAMIDE is a synthetic organic compound known for its unique chemical structure and properties

Scientific Research Applications

2-FLUORO-N-{4-[(2-FLUOROPHENYL)FORMAMIDO]BUTYL}BENZAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FLUORO-N-{4-[(2-FLUOROPHENYL)FORMAMIDO]BUTYL}BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 2-fluorobenzoic acid with an appropriate amine to form the amide bond.

    Introduction of the Fluorophenyl Group:

    Formation of the Final Product: The final step involves the coupling of the intermediate with 4-aminobutyric acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-FLUORO-N-{4-[(2-FLUOROPHENYL)FORMAMIDO]BUTYL}BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-FLUORO-N-{4-[(2-FLUOROPHENYL)FORMAMIDO]BUTYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and amide groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-FLUORO-N-(4-FLUOROPHENYL)BENZAMIDE
  • 2-FLUORO-N-(2-FLUOROPHENYL)BENZAMIDE
  • N-(2,4-DIFLUOROPHENYL)-2-FLUOROBENZAMIDE

Uniqueness

2-FLUORO-N-{4-[(2-FLUOROPHENYL)FORMAMIDO]BUTYL}BENZAMIDE is unique due to its specific substitution pattern and the presence of both fluorine atoms and amide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-fluoro-N-[4-[(2-fluorobenzoyl)amino]butyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O2/c19-15-9-3-1-7-13(15)17(23)21-11-5-6-12-22-18(24)14-8-2-4-10-16(14)20/h1-4,7-10H,5-6,11-12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRURUIMNAVVCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCNC(=O)C2=CC=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198884
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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